molecular formula C10H20N2O B1519391 1-(1-Isobutyrylpiperidin-3-Yl)Methanamine CAS No. 936940-10-2

1-(1-Isobutyrylpiperidin-3-Yl)Methanamine

Cat. No. B1519391
CAS RN: 936940-10-2
M. Wt: 184.28 g/mol
InChI Key: ZKCIECGBLAHYON-UHFFFAOYSA-N
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Description

“1-(1-Isobutyrylpiperidin-3-Yl)Methanamine” is a chemical compound with the molecular formula C10H20N2O . It has a molecular weight of 184.28 g/mol . The compound is a liquid .


Molecular Structure Analysis

The InChI string for this compound is 1S/C10H20N2O/c1-8(2)10(13)12-5-3-9(7-11)4-6-12/h8-9H,3-7,11H2,1-2H3 . This indicates that the compound has a piperidine ring (a six-membered ring with one nitrogen atom), an isobutyryl group attached to one of the carbon atoms of the ring, and a methanamine group attached to another carbon atom of the ring.


Physical And Chemical Properties Analysis

The compound is a liquid . Other physical and chemical properties like boiling point, melting point, solubility, etc., are not available due to the lack of data.

Scientific Research Applications

Biased Agonists of Serotonin 5-HT1A Receptors

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as biased agonists of serotonin 5-HT1A receptors, demonstrating high receptor affinity and selectivity. These compounds, through ERK1/2 phosphorylation-preferring activities, exhibited potent antidepressant-like activity in preliminary in vivo studies, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Scaffold for Parallel Turn Conformations

A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, aimed at stabilizing parallel turn conformations in peptides, showcases the innovative design of molecular structures to influence biological processes. This scaffold has potential applications in the development of peptide-based drugs or biomolecules with tailored conformations (Bucci et al., 2018).

Asymmetric Synthesis of Piperidines

Asymmetric synthesis techniques using related compounds such as (-)-2-cyano-6-phenyloxazolopiperidine have been developed for producing 2-(1-aminoalkyl) piperidines. These methods highlight the importance of stereochemistry in synthesizing compounds for potential pharmaceutical applications (Froelich et al., 1996).

Corrosion Inhibition

Amino acid compounds, which might share functional similarities with 1-(1-Isobutyrylpiperidin-3-yl)methanamine, have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions. These studies demonstrate the potential of nitrogen-containing compounds in industrial applications, such as preventing metal corrosion (Yadav et al., 2015).

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)10(13)12-5-3-4-9(6-11)7-12/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCIECGBLAHYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236473
Record name 1-Propanone, 1-[3-(aminomethyl)-1-piperidinyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Isobutyrylpiperidin-3-Yl)Methanamine

CAS RN

936940-10-2
Record name 1-Propanone, 1-[3-(aminomethyl)-1-piperidinyl]-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-[3-(aminomethyl)-1-piperidinyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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